

Introduction: The Versatile Role of a Heterocyclic Building Block

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Compound of Interest

Compound Name: ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No.: B1584151

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Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a valuable heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a dihydropyran ring—a privileged scaffold in numerous biologically active molecules— appended with a reactive ethyl ester functional group, makes it a versatile precursor for a wide array of complex molecular architectures.^{[1][2]} This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, key chemical transformations, and strategic applications of this important intermediate, underscoring its utility in the creation of natural products, pharmaceuticals, and other high-value chemical entities.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are fundamental to the effective use of any chemical intermediate. The key properties of **Ethyl 3,4-dihydro-2H-pyran-2-carboxylate** are summarized below.

Property	Value	Source
IUPAC Name	ethyl 3,4-dihydro-2H-pyran-2-carboxylate	[3]
CAS Number	83568-11-0	[4][5]
Molecular Formula	C ₈ H ₁₂ O ₃	[3][4]
Molecular Weight	156.18 g/mol	[3]
Appearance	Colorless to Yellow Sticky Oil to Semi-Solid	
Boiling Point	86 °C	[6]
Density	0.922 g/mL at 25 °C	[6]

Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet), the diastereotopic protons of the dihydropyran ring, and the olefinic protons.
- ¹³C NMR: The carbon spectrum shows distinct peaks for the carbonyl carbon of the ester, the olefinic carbons, the carbon atom bearing the ester group, and the aliphatic carbons of the ring and the ethyl group.[3]
- IR Spectroscopy: Key absorption bands include a strong C=O stretch for the ester group (around 1735 cm⁻¹) and a C=C stretch for the double bond within the ring (around 1650 cm⁻¹).[4]
- Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight.[3]

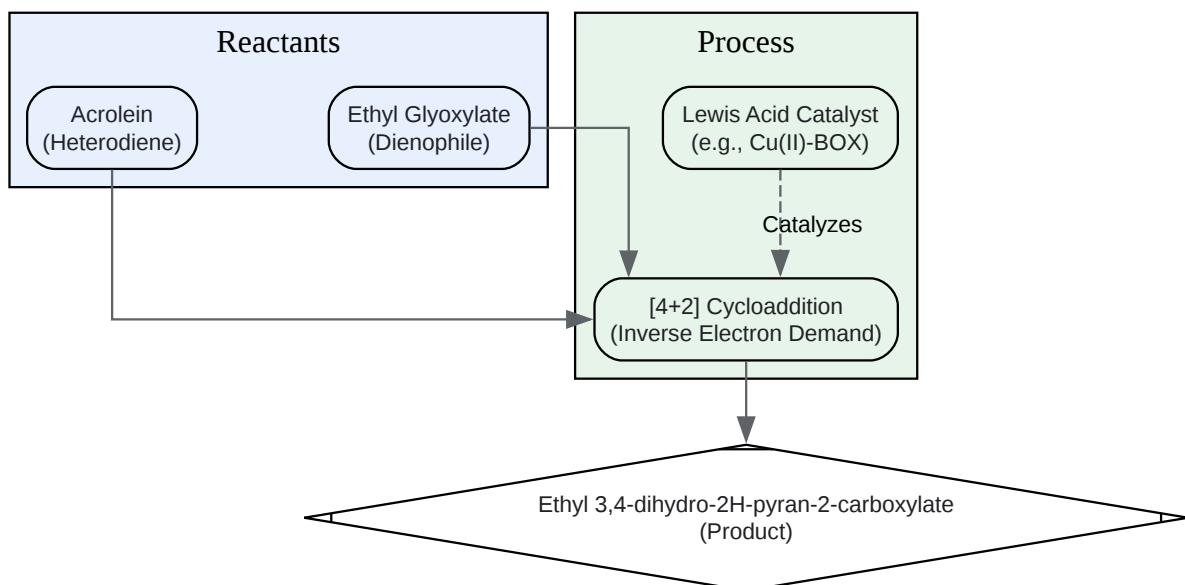
Core Synthesis Methodologies

The construction of the dihydropyran ring is the central challenge in synthesizing this molecule. The Hetero-Diels-Alder reaction stands out as the most prominent and efficient method.

Hetero-Diels-Alder (HDA) Reaction

The [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile is a powerful method for constructing six-membered heterocycles. For **ethyl 3,4-dihydro-2H-pyran-2-carboxylate**, the most common approach is an inverse-electron-demand HDA reaction where an α,β -unsaturated carbonyl compound acts as the heterodiene and an enol ether serves as the dienophile.^[7]

The reaction between acrolein (the heterodiene) and ethyl vinyl ether (the dienophile) is a classic example that leads to the formation of the dihydropyran ring system. The presence of the ester group on the dienophile directs the regioselectivity of the cycloaddition. Lewis acid catalysis is often employed to enhance the reaction rate and control stereoselectivity.^[8]



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Caption: General workflow for the Hetero-Diels-Alder synthesis.

Alternative Synthetic Routes

While HDA is dominant, other modern synthetic methods can be applied to generate the dihydropyran core:

- Ring-Closing Metathesis (RCM): This method involves the cyclization of a diene precursor using ruthenium-based catalysts (e.g., Grubbs' catalyst) to form the cyclic enol ether structure.[7][9]
- Intramolecular Cyclization: Palladium-catalyzed cyclization of alkynols can be tuned to achieve the desired 6-endo cyclization, forming the dihydropyran ring.[7]

Key Chemical Transformations and Reactivity

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is rarely the final target but rather a versatile intermediate. Its reactivity is dominated by the transformations of the ester group and additions to the double bond.

Ester Group Modifications

- Reduction to Alcohol: The ethyl ester can be readily reduced to the corresponding primary alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol, using standard reducing agents like lithium aluminum hydride (LiAlH_4). This alcohol is a key precursor for further functionalization.[10][11]
- Hydrolysis to Carboxylic Acid: Saponification of the ester using aqueous base (e.g., NaOH or KOH) followed by acidic workup yields 3,4-dihydro-2H-pyran-2-carboxylic acid. This acid can be used in amide couplings or other carboxylate chemistry.[12]
- Amidation: Direct reaction with amines can form the corresponding amides, a common functional group in pharmaceuticals.

Oxidation to Aldehyde

The alcohol derived from the ester reduction can be oxidized to 3,4-dihydro-2H-pyran-2-carboxaldehyde. This transformation is crucial as the aldehyde is a versatile handle for C-C bond formation.[10][11]



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